4-(Chloromethyl)-1H-pyrazole 4-(Chloromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 187097-22-9
VCID: VC6872859
InChI: InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
SMILES: C1=C(C=NN1)CCl
Molecular Formula: C4H5ClN2
Molecular Weight: 116.55

4-(Chloromethyl)-1H-pyrazole

CAS No.: 187097-22-9

Cat. No.: VC6872859

Molecular Formula: C4H5ClN2

Molecular Weight: 116.55

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1H-pyrazole - 187097-22-9

Specification

CAS No. 187097-22-9
Molecular Formula C4H5ClN2
Molecular Weight 116.55
IUPAC Name 4-(chloromethyl)-1H-pyrazole
Standard InChI InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Standard InChI Key CSRWSPHRKUSDRE-UHFFFAOYSA-N
SMILES C1=C(C=NN1)CCl

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(chloromethyl)-1H-pyrazole (C₄H₅ClN₂) consists of a five-membered aromatic pyrazole ring with a chloromethyl substituent at the 4-position. Key features include:

  • Aromaticity: The pyrazole ring exhibits resonance stabilization, with delocalized π-electrons contributing to its stability.

  • Electrophilic Sites: The chloromethyl group introduces a reactive center prone to nucleophilic substitution, while the N-H moiety at the 1-position participates in hydrogen bonding.

  • Electronic Effects: The electron-withdrawing chlorine atom polarizes the C-Cl bond, enhancing the electrophilicity of the adjacent methyl group.

Derivatives of this compound often incorporate additional substituents to modulate reactivity. For example, 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (C₇H₈ClF₃N₂) includes an ethyl group at N-1 and a trifluoromethyl group at C-3, which influence solubility and steric interactions.

Synthetic Routes and Optimization

Chloromethylation Strategies

Reactivity and Functionalization

The chloromethyl group serves as a versatile handle for further derivatization. Key reactions include:

Nucleophilic Substitution

NucleophileConditionsProductYieldReference
AminesK₂CO₃, DMSO, 80°C4-(Aminomethyl)-1H-pyrazole75%
ThiolsEt₃N, CH₃CN, RT4-(Methylthio)-1H-pyrazole62%

Mechanistic Insight: The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic carbon adjacent to chlorine.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, a strategy employed in drug discovery:

  • Example: Reaction with CuI/DIPEA in DMF at 120°C yields pyrazolo[1,5-a]pyrimidine derivatives (63% yield).

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at specific positions:

  • Nitration: HNO₃/H₂SO₄ at 0°C selectively functionalizes the para position of appended phenyl rings.

Future Directions and Research Gaps

While existing studies highlight the versatility of 4-(chloromethyl)-1H-pyrazole derivatives, critical gaps persist:

  • Structural-Activity Relationships (SAR): Systematic studies to correlate substituent effects with bioactivity.

  • In Vivo Toxicology: Limited data on chronic exposure and metabolite profiles.

  • Catalytic Applications: Exploration in cross-coupling reactions (e.g., Suzuki-Miyaura) as a chloromethyl precursor.

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